molecular formula C15H14N2O3 B336671 N-benzyl-3-methyl-4-nitrobenzamide

N-benzyl-3-methyl-4-nitrobenzamide

Cat. No.: B336671
M. Wt: 270.28 g/mol
InChI Key: ZSMUNKMVDXZAAA-UHFFFAOYSA-N
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Description

N-Benzyl-3-methyl-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 3-position, and a nitro group at the 4-position of the benzene ring.

Acylation: Reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride intermediate (as seen in and ).

Amide Coupling: Condensation of the acyl chloride with benzylamine, analogous to methods used for N-(3-chlorophenethyl)-4-nitrobenzamide ().

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-benzyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-11-9-13(7-8-14(11)17(19)20)15(18)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

ZSMUNKMVDXZAAA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-benzyl-3-methyl-4-nitrobenzamide and selected analogs:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Yield (If Reported)
This compound Benzyl (N), Methyl (3), Nitro (4) Amide, Nitro, Methyl Not explicitly reported
N-(2,2-Diphenylethyl)-4-nitrobenzamide () Diphenylethyl (N), Nitro (4) Amide, Nitro, Aromatic Not reported
N-(3-Chlorophenethyl)-4-nitrobenzamide () 3-Chlorophenethyl (N), Nitro (4) Amide, Nitro, Chloro Not reported
N-Methyl-4-(methyl amino)-3-nitrobenzamide () Methyl (N), Methylamino (4), Nitro (3) Amide, Nitro, Methylamino 97.5% total yield
4-Chloro-3-nitrobenzamide () Chloro (4), Nitro (3) Amide, Nitro, Chloro Crystallized from methanol
Key Observations:
  • Steric Hindrance : The benzyl group in the target compound introduces greater steric bulk compared to smaller substituents like methyl () or chlorophenethyl ().
  • Solubility: Polar groups (e.g., methylamino in ) improve aqueous solubility, whereas hydrophobic substituents like benzyl or diphenylethyl () may reduce it.

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